2-acetamido-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide
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Description
The compound contains a 2,3-dihydrobenzo[b][1,4]dioxin moiety, which is a type of oxygen-containing heterocycle. This moiety is found in various bioactive compounds . The compound also contains an acetamido group and a pyrazole ring, which are common functional groups in medicinal chemistry.
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques like density functional theory . These studies can provide insights into the electronic structure of the compound, which can be useful for understanding its reactivity and interactions with biological targets.Scientific Research Applications
Coordination Chemistry and Antioxidant Activity
Research on pyrazole-acetamide derivatives has led to the synthesis of novel Co(II) and Cu(II) coordination complexes. These complexes, characterized by their solid-state structures and spectroscopic studies, exhibit significant antioxidant activity. This activity was evaluated through various in vitro assays, demonstrating the potential of these compounds in developing antioxidative agents (Chkirate et al., 2019).
Synthesis Methodologies
The development of synthetic methodologies for related compounds involves several steps, including selective N-acetylation and hydrolysis processes. Such methodologies enable the preparation of derivatives with potential applications in medicinal chemistry and drug development. For instance, the synthesis of methyl 2-acetamido-2-deoxy-β-D-glucofuranoside showcases the versatility of these processes in generating structurally diverse compounds (Jacquinet & Sinaÿ, 1974).
Biological Activities
The exploration of biological activities is a key area of application for these compounds. Certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives have been synthesized and tested for their anticancer activity. One compound, in particular, showed appreciable growth inhibition against multiple cancer cell lines, highlighting the potential of these derivatives as anticancer agents (Al-Sanea et al., 2020).
Photovoltaic Efficiency Modeling
The photovoltaic efficiency of benzothiazolinone acetamide analogs has been studied, including their potential as photosensitizers in dye-sensitized solar cells (DSSCs). These studies involve spectroscopic and quantum mechanical analyses to assess the light harvesting efficiency and the free energy of electron injection. Such research indicates the applicability of these compounds in renewable energy technologies (Mary et al., 2020).
Properties
IUPAC Name |
2-acetamido-N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4/c1-11(21)17-7-16(22)19-12-6-18-20(8-12)9-13-10-23-14-4-2-3-5-15(14)24-13/h2-6,8,13H,7,9-10H2,1H3,(H,17,21)(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHMDMGPHSAYJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)NC1=CN(N=C1)CC2COC3=CC=CC=C3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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